2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Kinase Selectivity FER Tyrosine Kinase Off-target Profiling

This compound is the foundational FER kinase inhibitor (DS21360717) with a unique broad-spectrum profile against 12 of 64 panel kinases, serving as a critical negative control for in vivo efficacy (stable disease at 100 mg/kg) and a sentinel for selectivity screening. With high metabolic stability (96% remaining) but solubility-limited bioavailability (34%), it is ideal for formulation development and target engagement decoupling studies. Procure the definitive reference to benchmark optimized leads and guide SAR campaigns.

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
CAS No. 946273-44-5
Cat. No. B6528921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS946273-44-5
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H21N5O2/c27-21(16-28-18-4-2-1-3-5-18)26-14-12-25(13-15-26)20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2
InChIKeyJUAFJBBBDUDIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS 946273-44-5) Procurement Guide: Compound Class and Baseline Identity


The compound 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS 946273-44-5) is a synthetic small molecule belonging to the pyrido-pyridazinone class, which is significant in medicinal chemistry for kinase inhibitor development . This compound is structurally synonymous with DS21360717, a first-generation feline sarcoma-related (FER) tyrosine kinase inhibitor developed through scaffold hopping [1]. It features a phenoxy-ethanone group linked to a piperazine ring, which is connected to a pyridazinone scaffold bearing a pyridin-4-yl substituent. Its molecular formula is C21H21N5O2 with a molecular weight of 375.4 g/mol . The compound serves as a critical research tool for studying FER kinase biology and represents the reference standard against which optimized derivatives are evaluated.

Why FER Tyrosine Kinase Inhibitors Cannot Be Interchanged: A Pharmacological Justification for Procuring 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one


In its class of pyrido-pyridazinone FER inhibitors, the target compound DS21360717 occupies a specific niche as the foundational reference analogue. Although a more advanced analogue, DS08701581, shows superior in vivo efficacy, solubility, and kinase selectivity [1], DS21360717 remains a critical procurement item for competitive benchmarking, target engagement studies, and projects specifically investigating the pharmacological liabilities associated with an unoptimized C-5 position. Generic substitution fails because even subtle changes, such as those in the C-5 position, lead to a quantifiably distinct pharmacology, including a up to 1000-fold difference in enzymatic activity from the initial hit and a 2-fold lower oral bioavailability compared to optimized leads [1]. The compound's broader, less selective kinase inhibition profile makes it an essential tool for counter-screening and selectivity panels, a role a more refined molecule cannot fulfill [1].

Product-Specific Quantitative Evidence Guide for 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (DS21360717)


Kinase Selectivity Profiling: DS21360717 Exhibits a Broader Off-Target Profile than Optimized Analogue DS08701581

The target compound DS21360717 demonstrates significantly wider off-target kinase inhibition compared to the optimized analogue DS08701581. In a panel of 64 kinases at 200 nM, DS21360717 showed >90% inhibitory activity against 12 kinases (ALK, FLT3, CSF1R, KIT, PTK2B, ROS1, SYK, NTRK1, CHEK2, CDK2, MAP4K4, and TSSK1B), whereas DS08701581 inhibited only 6 kinases [1]. This difference of 6 fewer off-targets is a critical differential parameter for researchers requiring a less selective tool compound.

Kinase Selectivity FER Tyrosine Kinase Off-target Profiling

In Vivo Antitumor Efficacy: DS21360717 Achieves Only Stable Disease in a Ba/F3-FER Tumor Model

In the Ba/F3-FER subcutaneous tumor model, the target compound DS21360717 shows insufficient antitumor effect. At an oral dose of 100 mg/kg qd, DS21360717 achieved only stable disease (SD) and was unable to induce tumor regression [1]. In stark contrast, the optimized analogue DS08701581 induced a complete response (CR) at doses ≥25 mg/kg in the same model [1]. This represents a categorical difference in in vivo efficacy.

In Vivo Pharmacology Antitumor Efficacy Ba/F3-FER Xenograft

Oral Bioavailability in Mice: DS21360717 Exhibits a Significantly Lower Systemic Exposure Compared to Optimized Analogue DS08701581

The target compound DS21360717 has poor oral bioavailability (BA) which limits its in vivo efficacy. In a pharmacokinetic study in mice, the oral BA of DS21360717 was 34%, compared to 65% for the optimized analogue DS08701581 [1]. This 2-fold lower bioavailability is attributed to the poor solubility of DS21360717 (0.9 μg/mL in pH 6.8 buffer), which is 7.4-fold lower than that of DS08701581 (6.7 μg/mL) [1].

Pharmacokinetics Oral Bioavailability Solubility

FER Enzyme Inhibition Potency: DS21360717 Retains Sub-Nanomolar Potency Despite Suboptimal C-5 Position

The target compound DS21360717 has an IC50 of 0.5 nM against the FER tyrosine kinase in a cell-free assay, representing a 1000-fold improvement in enzymatic activity over the initial high-throughput screening hit [1]. While structurally related analogues bearing an optimized C-5 substituent, such as the dimethyl-morpholine analogue (DS08701581), possess similarly potent cell-free activity and superior cell-based activity, DS21360717 remains a highly potent inhibitor that defines the baseline activity of the unoptimized scaffold [1].

Enzyme Inhibition FER Kinase Structure-Activity Relationship

Structure-Activity Relationship at C-5 Position: The Unoptimized Phenoxy-moiety in DS21360717 Leads to Demonstrably Inferior Selectivity and In Vivo Outcome

The unsubstituted phenoxy moiety at the C-5 position of DS21360717 is directly responsible for its inferior kinase selectivity profile. When this group is replaced by a bulkier dimethyl-morpholine in DS08701581, the number of off-target kinases inhibited by >90% at 200 nM was reduced from 12 to 6 in a 64-kinase panel and from an undisclosed number down to only 7 in a 134-kinase panel [1]. This SAR finding is further substantiated by X-ray crystallography showing that the dimethyl-morpholine of the advanced analogue fits precisely in the hinge loop region, optimizing interactions with L638 [1].

Structure-Activity Relationship Chemical Optimization Kinase Selectivity

Defined Application Scenarios for 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (DS21360717) Based on Differentiated Evidence


Reference Standard for Benchmarking In Vivo Efficacy of Novel FER Inhibitors

In a discovery program, a new FER inhibitor must demonstrate superior in vivo efficacy to progress. The target compound DS21360717, which achieves only stable disease at 100 mg/kg in a Ba/F3-FER model [1], serves as the definitive negative reference. A candidate must outperform this to be considered for further optimization, providing a data-driven decision gate for project teams.

Tool Compound for Investigating Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships

With its high metabolic stability (96% remaining after 30 min incubation with mouse liver microsomes) but poor solubility-driven bioavailability (34% BA, 0.9 μg/mL solubility) [1], DS21360717 is uniquely suited for studies aiming to decouple the contributions of target engagement from systemic exposure in driving antitumor effect. Its relatively flat PK profile makes it a challenging substrate for formulation development, ideal for testing novel drug delivery technologies.

Broad-Spectrum Kinase Selectivity Probe for Counter-Screening

Modern drug discovery demands high selectivity. DS21360717, with its demonstratively broader inhibitory profile against 12 out of 64 kinases (including CDK2, MAP4K4, and NTRK1) [1], is the ideal broad-spectrum probe for inclusion in selectivity panels. It acts as a sentinel compound; any new lead with an off-target profile approaching that of DS21360717 would be flagged for promiscuity, triggering early optimization for selectivity.

SAR Foundation: The Baseline Compound for C-5 Position Derivatization

For medicinal chemistry campaigns on the pyrido-pyridazinone scaffold, DS21360717 is the historical starting point and a key SAR reference. All C-5 modifications can be quantitatively benchmarked against its phenoxy baseline for improvements in cell activity, selectivity (from 12 down to 6 or 7 off-targets), and resultant in vivo outcome [1], enabling a rational, stepwise optimization pathway.

Quote Request

Request a Quote for 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.